molecular formula C10H18N4S B11202751 2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine

2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine

Cat. No.: B11202751
M. Wt: 226.34 g/mol
InChI Key: WPPGHTJNDBHMKD-UHFFFAOYSA-N
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Description

2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C10H18N4S It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a dimethylaminopropylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine typically involves the reaction of 6-methyl-4-chloropyrimidine with 3-(dimethylamino)propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amines or thiols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to its target, while the sulfanyl group may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine is unique due to the presence of both a dimethylamino group and a sulfanyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other aminopyrimidine derivatives, it offers a unique balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.

Properties

Molecular Formula

C10H18N4S

Molecular Weight

226.34 g/mol

IUPAC Name

2-[3-(dimethylamino)propylsulfanyl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C10H18N4S/c1-8-7-9(11)13-10(12-8)15-6-4-5-14(2)3/h7H,4-6H2,1-3H3,(H2,11,12,13)

InChI Key

WPPGHTJNDBHMKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCCCN(C)C)N

Origin of Product

United States

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